6-(2,6-Difluorophenyl)-5-fluoropicolinic acid

Description

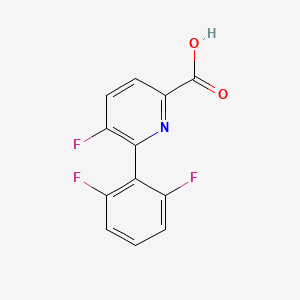

6-(2,6-Difluorophenyl)-5-fluoropicolinic acid (CAS: 1210419-19-4) is a fluorinated picolinic acid derivative characterized by a pyridine-2-carboxylic acid backbone substituted with a 5-fluoro group and a 6-(2,6-difluorophenyl) moiety. Its molecular formula is inferred as C₁₂H₆F₃NO₂, with a molecular weight of approximately 265.18 g/mol. Fluorinated aromatic systems, such as the difluorophenyl group, are widely employed in drug design due to their metabolic stability and ability to modulate pharmacokinetic properties .

Properties

IUPAC Name |

6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3NO2/c13-6-2-1-3-7(14)10(6)11-8(15)4-5-9(16-11)12(17)18/h1-5H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLXIKVEJUZXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=C(C=CC(=N2)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Stepwise Preparation

Reaction Conditions and Optimization

Microwave-assisted Suzuki coupling has been reported to enhance reaction rates and yields in related fluorinated picolinic acid derivatives, typically conducted at 120 °C for 30 minutes with Pd(dppf)Cl2 catalyst and boronic acid in a mixed solvent system.

Halogen exchange using HBr/HOAc solution is performed under controlled temperature to selectively replace chlorine with bromine without side reactions.

Esterification is conducted under mild acidic conditions with methanol to form methyl esters that are easier to purify and handle for subsequent coupling.

Hydrolysis uses NaOH in methanol/water mixtures at ambient or slightly elevated temperatures to efficiently convert esters back to acids without decomposition.

Analytical Data Supporting the Preparation

The product this compound is characterized by LC/MS with molecular ion peak consistent with expected mass.

$$ ^1H $$ NMR spectra show aromatic proton shifts consistent with substitution pattern, including doublets and multiplets in the 7.3–8.2 ppm range, confirming the presence of both the picolinic acid and difluorophenyl moieties.

Comparative Yield and Efficiency

The optimized synthetic route achieves a significantly improved overall yield (58.7%) compared to related fluorinated picolinic acid derivatives prepared by conventional methods.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Difluorophenyl)-5-fluoropicolinic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms on the aromatic rings can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce quinones and hydroquinones, respectively.

Scientific Research Applications

Key Applications

-

Building Block in Organic Synthesis

- 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid serves as an intermediate in the synthesis of various biologically active compounds. Its unique structure allows it to participate in reactions typical of carboxylic acids and aromatic compounds, making it valuable for creating complex drug candidates.

-

Medicinal Chemistry

- The compound has been noted for its potential biological activity relevant to medicinal chemistry. It may act on various biological targets, including receptors involved in pain modulation and other therapeutic areas. Ongoing research is focused on understanding its direct biological effects.

-

PIM Kinase Inhibition

- Recent studies have highlighted the role of this compound as a PIM kinase inhibitor. PIM kinases are involved in cell survival and proliferation, particularly in hematological malignancies and solid tumors. Compounds derived from this acid have shown promise in inhibiting tumor growth and modulating immune responses .

Case Studies

- PIM Kinase Inhibitors

- Therapeutic Compositions

Mechanism of Action

The mechanism of action of 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The compound is compared to structurally analogous picolinic acid derivatives, focusing on halogenation patterns and functional group substitutions:

Key Observations:

- Halogen vs. Conversely, the trifluoromethyl group in 6-(trifluoromethyl)picolinic acid offers strong electron-withdrawing effects, which may improve binding affinity to hydrophobic enzyme pockets .

- Backbone Isomerism : Nicotinic acid (pyridine-3-carboxylic acid) derivatives, such as 2,6-dichloro-5-fluoronicotinic acid, exhibit distinct electronic distributions compared to picolinic acid (pyridine-2-carboxylic acid), altering interaction with biological targets .

Physicochemical and Commercial Considerations

- Synthetic Complexity: highlights multi-step syntheses for difluorophenyl-containing compounds, suggesting challenges in scalability.

- Commercial Availability : this compound is listed as discontinued in some catalogs (), possibly due to synthesis hurdles or shifting research priorities. In contrast, 2,6-dichloro-5-fluoronicotinic acid remains available, reflecting broader applicability .

Biological Activity

6-(2,6-Difluorophenyl)-5-fluoropicolinic acid, also known as EVT-1746380, is a fluorinated derivative of picolinic acid with significant interest in medicinal chemistry and material science. Its molecular formula is C12H6F3NO2, and it has a molecular weight of 253.18 g/mol. This compound has shown potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound's structure features a pyridine backbone with difluorophenyl and fluorine substituents, which influence its chemical reactivity and biological interactions. The presence of the carboxylic acid group allows for metal complexation, enhancing its potential as a ligand in various biochemical applications.

Key Properties:

- Molecular Formula: C12H6F3NO2

- Molecular Weight: 253.18 g/mol

- IUPAC Name: 6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxylic acid

- CAS Number: 1210419-19-4

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Although quantitative data on efficacy is limited, preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies on related picolinic acid derivatives have demonstrated their ability to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 10 | Apoptosis induction | |

| A549 | 15 | Cell cycle arrest | |

| HeLa | 8 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Similar derivatives have been evaluated for their ability to combat bacterial and fungal infections. The presence of fluorine atoms is believed to enhance the lipophilicity of the compound, allowing better membrane penetration.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

-

Case Study on Pancreatic Cancer:

- A study investigated the effects of a structurally similar picolinic acid derivative on pancreatic cancer cells. The results indicated significant inhibition of cell migration and invasion, suggesting potential use in targeted therapies for aggressive cancers.

-

Case Study on Inflammatory Diseases:

- Another study explored the anti-inflammatory properties of related compounds in models of rheumatoid arthritis. The findings suggested that these compounds could modulate inflammatory pathways effectively.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 6-(2,6-difluorophenyl)-5-fluoropicolinic acid?

- Methodological Answer : Employ factorial design (e.g., 2<sup>k</sup> designs) to systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) and assess their interactions on yield and purity. For example, a 2³ factorial design can identify optimal conditions by testing combinations of temperature (ambient vs. reflux), solvent (polar aprotic vs. non-polar), and stoichiometric ratios . Replicate previous synthetic routes but incorporate advanced characterization tools (e.g., <sup>19</sup>F NMR) to track fluorinated intermediates, as seen in analogous fluorophenylacetic acid syntheses .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine orthogonal analytical techniques:

- HPLC-MS : Quantify purity and detect trace impurities using reverse-phase chromatography with fluorinated column matrices.

- X-ray crystallography : Confirm molecular geometry, particularly fluorine substitution patterns, by comparing experimental data to NIST-standardized crystallographic databases for fluorinated benzoic acids .

- Thermogravimetric analysis (TGA) : Monitor thermal stability, as decomposition temperatures for fluorinated analogs like 2,3,4,5,6-pentafluorophenylacetic acid are well-documented .

Q. What methodologies are suitable for studying the solubility and stability of this compound under varying pH conditions?

- Methodological Answer : Use shake-flask or UV-Vis spectrophotometry to measure solubility in buffered solutions (pH 1–13). For stability, conduct accelerated degradation studies (40–80°C) and analyze degradation products via LC-MS. Compare results to structurally similar perfluoroalkyl carboxylic acids, which exhibit pH-dependent solubility due to deprotonation of the carboxylic group .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of fluorine substituents in the reactivity of this compound?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies or computational modeling (DFT) to evaluate electronic effects of fluorine on reaction pathways. For example, compare activation energies for decarboxylation or nucleophilic substitution in fluorinated vs. non-fluorinated analogs. Link findings to conceptual frameworks like Hammett substituent constants or frontier molecular orbital theory .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shift discrepancies) for this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For instance, if <sup>19</sup>F NMR shifts conflict with computational predictions:

- Replicate experiments : Ensure solvent and temperature match literature conditions.

- Validate computational parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for fluorine’s electronegativity.

- Cross-reference databases : Compare shifts to NIST or Cambridge Structural Database entries for fluorinated aromatics .

Q. What computational approaches are effective in predicting the environmental fate or bioavailability of this compound?

- Methodological Answer : Use molecular dynamics (MD) simulations to model interactions with biological membranes or soil organic matter. Parameterize force fields using experimental logP (octanol-water partition coefficient) and pKa values. Cross-validate with QSAR models trained on perfluorinated carboxylic acids, which share similar persistence profiles .

Q. How can researchers design experiments to investigate degradation pathways under oxidative or photolytic conditions?

- Methodological Answer : Employ advanced oxidation processes (AOPs) such as UV/H2O2 or Fenton reactions. Monitor intermediates via high-resolution mass spectrometry (HRMS) and propose degradation mechanisms using isotopic labeling (e.g., <sup>18</sup>O in H2O2). Reference degradation pathways of perfluoroalkyl thioether derivatives, which undergo defluorination and chain shortening .

Methodological Frameworks

- Experimental Design : Integrate factorial designs for multivariate optimization and replicate studies with enhanced instrumentation to address reproducibility challenges .

- Data Validation : Use orthogonal analytical techniques and cross-database referencing to ensure accuracy .

- Theoretical Linkage : Anchor mechanistic studies in established theories (e.g., Hammett relationships) to contextualize fluorine’s electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.